molecular formula C19H21NO4 B5660742 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine

3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine

Cat. No. B5660742
M. Wt: 327.4 g/mol
InChI Key: SVPDWIMEGSCGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine, also known as BMDP, is a research chemical that belongs to the class of cathinones. It is a psychoactive substance that has gained popularity among the research community for its potential applications in scientific research. BMDP is a derivative of the well-known drug methylenedioxypyrovalerone (MDPV) and has been found to exhibit similar properties.

Mechanism of Action

3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine acts as a potent dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine by the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which results in increased dopamine signaling. 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine also has an affinity for the serotonin transporter, which means that it prevents the reuptake of serotonin by the presynaptic neuron. This leads to an increase in serotonin levels in the synaptic cleft, which results in increased serotonin signaling.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which results in increased dopamine and serotonin signaling. 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine has also been found to increase the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine in lab experiments is its potent dopamine reuptake inhibitory activity, which makes it useful in studying the role of dopamine in the brain. Another advantage is its affinity for the serotonin transporter, which makes it useful in studying the role of serotonin in the brain. One limitation of using 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine in lab experiments is its potential for abuse, which means that it must be handled with care.

Future Directions

There are several future directions for research involving 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine. One direction is to study its potential therapeutic applications, particularly in the treatment of addiction and depression. Another direction is to study its potential as a tool for studying the role of dopamine and serotonin in the brain. Finally, there is a need for further research on the potential risks associated with 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine use, particularly in terms of its potential for abuse and addiction.

Synthesis Methods

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine involves a multi-step process that starts with the condensation of 3-methylpiperidine with 3-furoic acid. The resulting product is then reacted with paraformaldehyde to form the intermediate product, which is then reacted with 1,3-benzodioxole-5-carbaldehyde to produce 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent dopamine reuptake inhibitor, which makes it useful in studying the role of dopamine in the brain. 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-furoyl)-3-methylpiperidine has also been found to have an affinity for the serotonin transporter, which makes it useful in studying the role of serotonin in the brain.

properties

IUPAC Name

[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-19(10-14-3-4-16-17(9-14)24-13-23-16)6-2-7-20(12-19)18(21)15-5-8-22-11-15/h3-5,8-9,11H,2,6-7,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPDWIMEGSCGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)C2=COC=C2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.